

A Technical Guide to the Spectroscopic Profile of 2-Chlorophenanthrene

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Compound of Interest

Compound Name: 2-Chlorophenanthrene

CAS No.: 24423-11-8

Cat. No.: B1345102

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This document provides a comprehensive overview of the expected spectroscopic data for **2-chlorophenanthrene**, tailored for researchers, scientists, and professionals in drug development. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data based on established principles and analysis of the parent compound, phenanthrene, and related substituted aromatic molecules.

Molecular Structure

2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula $C_{14}H_9Cl$. Its structure consists of a phenanthrene backbone with a chlorine atom substituted at the C2 position.

Molecular Formula: $C_{14}H_9Cl$ Molecular Weight: 212.67 g/mol [1] Exact Mass: 212.039278 Da[1]
CAS Number: 24423-11-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for **2-chlorophenanthrene** are not publicly available, the following ^1H and ^{13}C NMR data are predicted based on the known spectra of phenanthrene and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring.

The ^1H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chlorine atom at the C2 position will induce downfield shifts for adjacent protons (H1, H3) and will influence the coupling patterns. The chemical shifts are predicted relative to phenanthrene in CDCl_3 .

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1	7.7 - 7.9	Doublet	$J \approx 8.5$
H3	7.6 - 7.8	Doublet	$J \approx 2.0$
H4	8.5 - 8.7	Doublet	$J \approx 8.5$
H5	8.6 - 8.8	Doublet	$J \approx 8.0$
H6	7.6 - 7.8	Triplet	$J \approx 7.5$
H7	7.6 - 7.8	Triplet	$J \approx 7.5$
H8	7.8 - 8.0	Doublet	$J \approx 8.0$
H9	7.8 - 8.0	Singlet	-
H10	7.9 - 8.1	Singlet	-

The ^{13}C NMR spectrum is expected to display 14 distinct signals for the 14 carbon atoms. The carbon atom directly bonded to the chlorine (C2) will be significantly deshielded. The signals for other carbons are predicted based on the phenanthrene spectrum.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	125 - 127
C2	131 - 133
C3	126 - 128
C4	128 - 130
C4a	130 - 132
C4b	129 - 131
C5	122 - 124
C6	126 - 128
C7	126 - 128
C8	123 - 125
C8a	131 - 133
C9	127 - 129
C10	127 - 129
C10a	132 - 134

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR data for **2-chlorophenanthrene** is based on the characteristic absorption frequencies for aromatic compounds and chloroarenes.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1600 - 1585	Aromatic C=C Ring Stretch	Medium
1500 - 1400	Aromatic C=C Ring Stretch	Strong
900 - 675	Aromatic C-H Out-of-Plane Bending	Strong
~1100	C-Cl Stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-chlorophenanthrene**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed.

m/z	Ion/Fragment	Relative Abundance	Notes
214	[C ₁₄ H ₉ ³⁷ Cl] ⁺ (M+2)	~33%	Isotopic peak for the molecular ion containing ³⁷ Cl.
212	[C ₁₄ H ₉ ³⁵ Cl] ⁺ (M ⁺)	100%	Molecular Ion (Base Peak)
177	[C ₁₄ H ₉] ⁺	Moderate	Loss of Cl radical.
176	[C ₁₄ H ₈] ⁺	Moderate	Loss of HCl.
152	[C ₁₂ H ₈] ⁺	Low	Loss of C ₂ H ₂ (acetylene) from the [C ₁₄ H ₈] ⁺ fragment.
88	[C ₁₄ H ₈] ²⁺	Low	Doubly charged ion from loss of HCl.

Experimental Protocols & Methodologies

The following sections describe standard methodologies for acquiring the spectroscopic data discussed above.

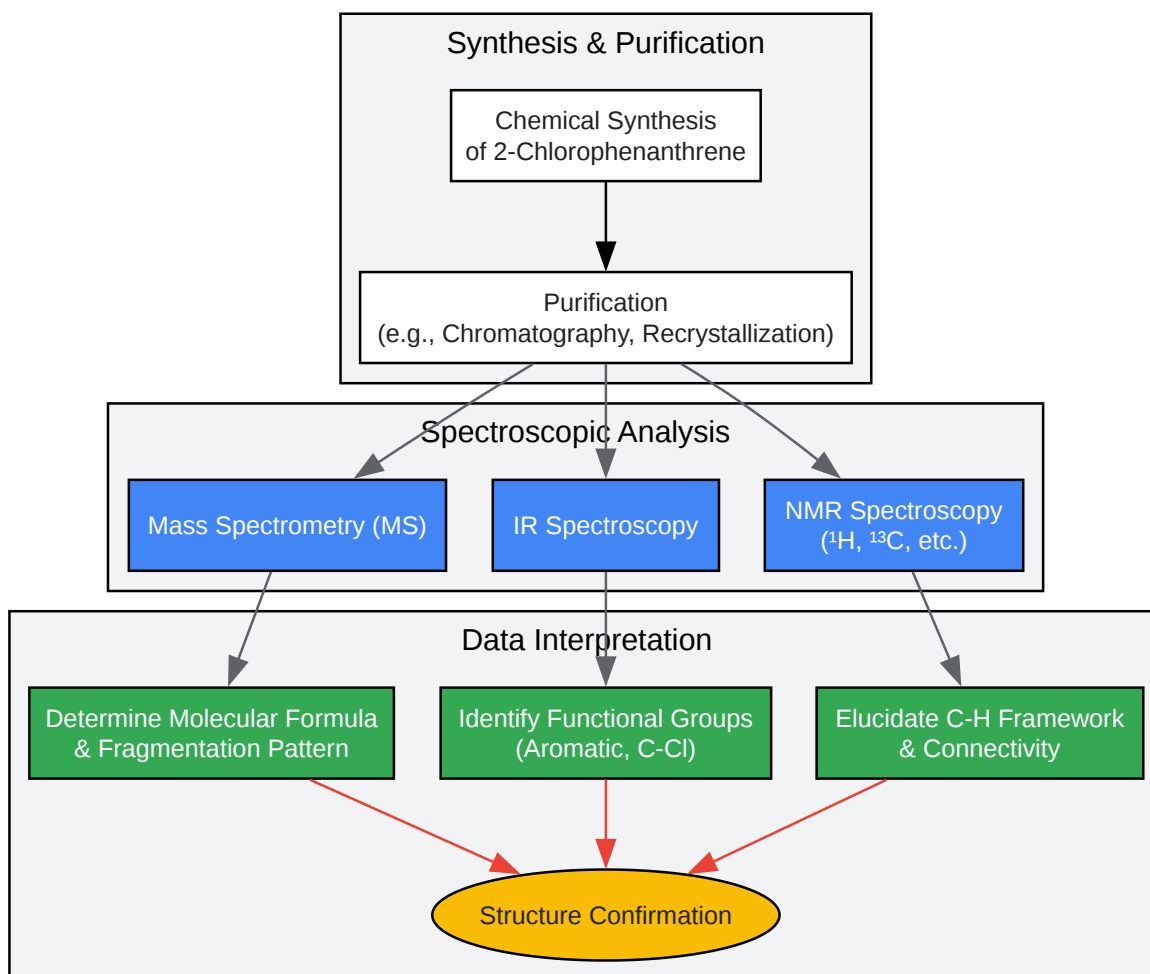
- **Sample Preparation:** A sample of 5-10 mg of **2-chlorophenanthrene** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher.
 - ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlet peaks for all carbons. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.
- **Sample Preparation (KBr Pellet):** Approximately 1-2 mg of solid **2-chlorophenanthrene** is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).
- **Sample Introduction:** A dilute solution of **2-chlorophenanthrene** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for purified samples.

- **Ionization:** Electron Ionization (EI) is used. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation (molecular ion).
- **Mass Analysis:** The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-chlorophenanthrene**.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Chlorophenanthrene**.

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References

- [1. 2-Chlorophenanthrene | C14H9Cl | CID 32363 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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